molecular formula C18H16BNaO B084326 Triphenylborane-sodium hydroxide adduct CAS No. 12113-07-4

Triphenylborane-sodium hydroxide adduct

Cat. No. B084326
CAS RN: 12113-07-4
M. Wt: 282.1 g/mol
InChI Key: NBZUMVYYQTYYAN-UHFFFAOYSA-M
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Description

Triphenylborane-sodium hydroxide adduct is a compound with the molecular formula C18H15B·NaOH and a molecular weight of 282.12 .


Synthesis Analysis

Triphenylborane can undergo reductive dimerization with sodium metal in diethyl ether solution to form a yellow solid having the empirical composition Ph3B·Na·(C2H5)2O . Another method involves the recovery of triphenylborane from solutions of its alkali metal adduct by neutralization with carbon dioxide .


Molecular Structure Analysis

The molecular structure of Triphenylborane-sodium hydroxide adduct has been determined by 1H NMR spectroscopy .


Chemical Reactions Analysis

Triphenylborane undergoes various organic transformations when used as a metal-free catalyst . It has been used in polymer synthesis, hydrogenation catalysis, reductive N-methylations and C-methylations with CO2 and silane, and cycloadditions and insertion reactions .


Physical And Chemical Properties Analysis

Triphenylborane-sodium hydroxide adduct is a liquid at 20 degrees Celsius . It has a density of 1.10 g/mL .

Safety And Hazards

Triphenylborane-sodium hydroxide adduct is harmful if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

Future Directions

The development and application of new organoboron reagents as Lewis acids in synthesis and metal-free catalysis have dramatically expanded over the past 20 years . The underexplored potential of commercially available triphenylborane in metal-free catalysis showcases future directions .

properties

IUPAC Name

sodium;triphenylborane;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B.Na.H2O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZUMVYYQTYYAN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;triphenylborane;hydroxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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